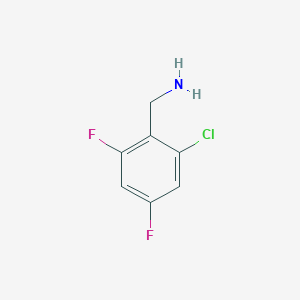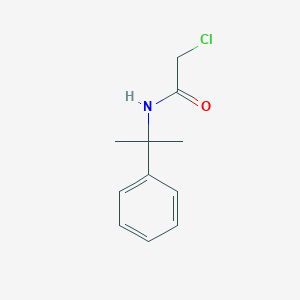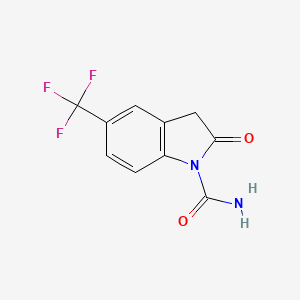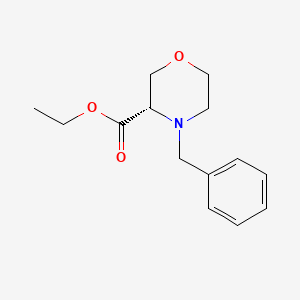
4-(1-phenylcyclopropyl)-2H-phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one is a chemical compound characterized by a phthalazinone core structure with a phenylcyclopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-phenylcyclopropyl)-2H-phthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-phenylcyclopropyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Phenylpiperazine: A simple chemical compound with a phenyl group bound to a piperazine ring.
Diphenylpiperazine: Another related compound with two phenyl groups attached to a piperazine ring.
Uniqueness: 4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one is unique due to its phthalazinone core and phenylcyclopropyl substituent, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H14N2O |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
4-(1-phenylcyclopropyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C17H14N2O/c20-16-14-9-5-4-8-13(14)15(18-19-16)17(10-11-17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
Clave InChI |
AVNZHEOLFZAECE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2)C3=NNC(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8651177.png)



![N-(4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8651226.png)


![1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-OL](/img/structure/B8651249.png)






